

Spectroscopic Profile of 4-(Difluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Difluoromethyl)benzonitrile**

Cat. No.: **B138393**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, **4-(Difluoromethyl)benzonitrile**. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **4-(Difluoromethyl)benzonitrile** is $C_8H_5F_2N$, with a molecular weight of 153.13 g/mol .^{[1][2][3]} The structural and electronic properties of this compound give rise to a unique spectroscopic fingerprint, which is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4-(Difluoromethyl)benzonitrile**. The key data from proton (1H), carbon-13 (^{13}C), and fluorine-19 (^{19}F) NMR are presented below.

Table 1: 1H NMR Spectroscopic Data of **4-(Difluoromethyl)benzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75	Doublet (d)	Data not available	Aromatic protons (C ₆ H ₄)
6.75	Triplet (t)	57	CHF ₂

Table 2: ¹³C NMR Spectroscopic Data of **4-(Difluoromethyl)benzonitrile**

Chemical Shift (δ) ppm	Assignment
Data not available	C1 (C-CN)
Data not available	C2, C6 (aromatic CH)
Data not available	C3, C5 (aromatic CH)
Data not available	C4 (C-CHF ₂)
Data not available	CN
Data not available	CHF ₂

Table 3: ¹⁹F NMR Spectroscopic Data of **4-(Difluoromethyl)benzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-113.64	Doublet (d)	Data not available	CHF ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule. The most prominent absorption band for **4-(Difluoromethyl)benzonitrile** is due to the nitrile group.

Table 4: Infrared (IR) Spectroscopic Data of **4-(Difluoromethyl)benzonitrile**

Wavenumber (cm ⁻¹)	Functional Group Assignment
2250	C≡N (Nitrile) stretch

Mass Spectrometry (MS)

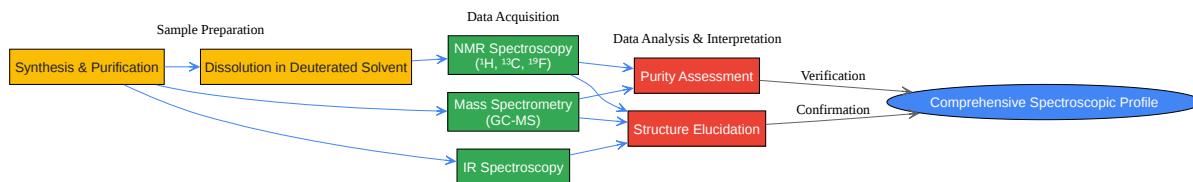
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. While specific fragmentation data is not readily available in the public domain, the molecular ion peak would be expected at an m/z corresponding to the molecular weight.

Table 5: Mass Spectrometry (MS) Data of **4-(Difluoromethyl)benzonitrile**

m/z	Assignment
Data not available	[M] ⁺
Data not available	Major Fragments

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.


Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **4-(Difluoromethyl)benzonitrile** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[4] For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum. For ¹⁹F NMR, a standard single-pulse experiment is typically used.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-(Difluoromethyl)benzonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Difluoromethyl)benzonitrile | C8H5F2N | CID 15076546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]

- 3. nbino.com [nbino.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Difluoromethyl)benzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138393#spectroscopic-data-of-4-difluoromethyl-benzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com